o-Xylene-d10

Description

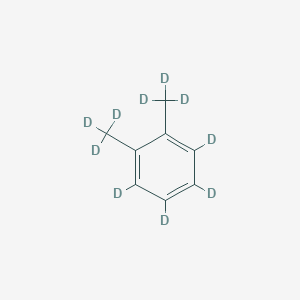

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204576 | |

| Record name | (2H10)-o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56004-61-6 | |

| Record name | 5,6-Di(methyl-d3)benzene-1,2,3,4-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56004-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)-o-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056004616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)-o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Xylene-d10: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of o-Xylene-d10, a deuterated aromatic hydrocarbon. The information is intended for use by professionals in research, scientific, and drug development fields.

Core Chemical Properties

This compound, also known as 1,2-dimethylbenzene-d10, is the deuterated analogue of o-xylene, where all ten hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard.[1][2][3] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈D₁₀ |

| Linear Formula | C₆D₄(CD₃)₂[1][4] |

| Molecular Weight | 116.23 g/mol [1][4] |

| CAS Number | 56004-61-6[1] |

| Appearance | Liquid[1] |

| Density | 0.953 g/mL at 25 °C[1] |

| Boiling Point | 142 °C[1] |

| Melting Point | -25 °C[1] |

| Refractive Index | n20/D 1.5016[1] |

| Isotopic Purity | ≥98 atom % D[4], 99 atom % D[1] |

Molecular Structure and Isotopic Labeling

The structure of this compound consists of a benzene ring substituted with two adjacent deuterated methyl groups (CD₃) and with the four remaining aromatic protons also replaced by deuterium atoms. The systematic IUPAC name for this compound is 1,2-bis(trideuteriomethyl)benzene-1,2,3,4-d₄.

The complete deuteration of the molecule is represented by its SMILES and InChI strings:

-

SMILES: [2H]c1c([2H])c([2H])c(c(c1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H][1]

-

InChI: 1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D[1]

These notations precisely describe the atomic connectivity and the location of the deuterium isotopes on both the aromatic ring and the methyl substituents.

Caption: Molecular structure of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high isotopic purity (typically >99 atom % D), the ¹H NMR spectrum of this compound would show only very small residual peaks corresponding to any remaining protons. This lack of proton signals makes it an excellent solvent for ¹H NMR studies of other compounds.

-

¹³C NMR: The ¹³C NMR spectrum of non-deuterated o-xylene shows four distinct signals due to molecular symmetry.[5][6][7] For this compound, the carbon signals will be split into multiplets due to coupling with deuterium (a spin-1 nucleus). The signals for the deuterated methyl carbons (CD₃) will appear as a septet, and the aromatic carbons bonded to deuterium will show triplets.

Infrared (IR) Spectroscopy: The IR spectrum of o-xylene exhibits characteristic C-H stretching vibrations of the aromatic ring and the methyl groups. In the spectrum of this compound, these C-H bands would be replaced by C-D stretching vibrations, which occur at lower frequencies (approximately 2100-2250 cm⁻¹) due to the heavier mass of deuterium.

Mass Spectrometry (MS): In mass spectrometry, this compound will show a molecular ion (M⁺) peak at m/z 116, which is 10 mass units higher than that of non-deuterated o-xylene (m/z 106). This significant mass shift allows for its clear differentiation and quantification when used as an internal standard.[1]

Experimental Protocols and Applications

A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, general methods for the deuteration of aromatic compounds often involve acid-catalyzed exchange reactions with a deuterium source like D₂O or the use of deuterated starting materials in a multi-step synthesis.

The primary and most well-documented application of this compound is as an internal standard for the quantification of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS).[1][2][3]

General Protocol for Use as an Internal Standard in GC-MS Analysis of VOCs:

-

Preparation of Internal Standard Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration.

-

Spiking of Samples and Calibration Standards: A precise volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples. This ensures that a known amount of the internal standard is present in every analysis.

-

GC-MS Analysis: The samples are analyzed by GC-MS. The instrument is programmed to monitor specific ions for both the target analytes and this compound.

-

Quantification: The response of each target analyte is normalized to the response of the this compound internal standard. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to the calibration curve, which is also prepared using the same internal standard normalization.

This method corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the target VOCs.

Caption: Workflow for using this compound as an internal standard in GC-MS analysis.

Role in Drug Development

In the context of drug development, deuterated compounds like this compound can be utilized in several ways. The metabolism of non-deuterated xylene is known to be initiated by the oxidation of one of the methyl groups by cytochrome P450 enzymes.

The use of deuterated compounds in pharmacokinetic studies is a well-established practice. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism for deuterated compounds if the C-H bond cleavage is the rate-determining step in the metabolic pathway. This is known as the kinetic isotope effect. While specific studies detailing the use of this compound in drug development are not widely published, it could potentially be used in preclinical ADME (absorption, distribution, metabolism, and excretion) studies as a tracer to investigate the metabolic fate of xylene-like moieties in drug candidates.

References

- 1. 邻二甲苯-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. calpaclab.com [calpaclab.com]

- 4. ð-Xylene-Dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-808-5 [isotope.com]

- 5. o-Xylene(95-47-6) 13C NMR spectrum [chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. quora.com [quora.com]

Deconstructing the o-Xylene-d10 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like o-Xylene-d10 is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for this compound, ensuring its proper application in sensitive research and development environments.

Understanding the Core Data

A Certificate of Analysis for this compound quantifies several key parameters to confirm that the material meets the required specifications. These are summarized below.

Quantitative Data Summary

The following tables present typical quantitative data found on a CoA for this compound. The "Specification" column indicates the acceptable range for a given test, while the "Example Batch Result" provides a hypothetical value for a specific lot.

Table 1: Identity and Physical Properties

| Test | Specification | Example Batch Result |

| Chemical Formula | C₆D₄(CD₃)₂ | Confirmed |

| Molecular Weight | 116.23 g/mol | 116.23 |

| Appearance | Clear, colorless liquid | Conforms |

| Refractive Index (at 20°C) | 1.501 - 1.505 | 1.503 |

| Density (at 25°C) | ~0.953 g/mL | 0.953 g/mL |

| Boiling Point | ~142 °C | 142 °C |

| Melting Point | ~-25 °C | -25 °C |

Table 2: Purity and Impurity Profile

| Test | Specification | Example Batch Result |

| Chemical Purity (by GC) | ≥98.0% | 99.5% |

| Isotopic Purity (atom % D) | ≥99.0 atom % D | 99.6 atom % D |

| Water Content (by Karl Fischer) | ≤0.05% | 0.02% |

| Residual Solvents (by GC-HS) | Conforms to ICH Q3C | Conforms |

| Non-Volatile Matter | ≤0.002% | <0.001% |

Experimental Protocols: The Methodologies Behind the Data

The data presented in a CoA is generated through rigorous analytical testing. The following sections detail the methodologies for the key experiments cited.

Gas Chromatography (GC) for Chemical Purity

Gas Chromatography is employed to determine the chemical purity of this compound and to quantify any organic impurities.

-

Principle: The sample is vaporized and injected into a chromatographic column. An inert gas carries the sample through the column, which separates the components based on their boiling points and interactions with the stationary phase. A detector at the end of the column measures the quantity of each component.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating aromatic hydrocarbons (e.g., a polar-fused silica column) is used.[1]

-

Procedure:

-

A known amount of an internal standard is added to the this compound sample.[1]

-

A small volume of the prepared sample is injected into the GC.

-

The instrument is run under a specified temperature program to ensure the separation of all potential impurities.

-

The area of each peak in the resulting chromatogram is measured.

-

The purity of this compound is calculated by comparing the peak area of the analyte to the total area of all peaks, or by subtracting the sum of the impurities from 100%.[1]

-

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass Spectrometry, often coupled with Gas Chromatography (GC-MS), is used to confirm the identity of this compound and to determine its isotopic purity.

-

Principle: In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio. For this compound, the molecular ion peak will be shifted by +10 mass units compared to its non-deuterated counterpart due to the presence of ten deuterium atoms.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Procedure:

-

The sample is introduced into the GC, which separates the this compound from any impurities.

-

The separated components enter the mass spectrometer.

-

The mass spectrum of the this compound peak is recorded.

-

The isotopic purity is determined by analyzing the relative intensities of the mass peaks corresponding to different deuteration levels. The identity is confirmed by the presence of the expected molecular ion peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the positions of the deuterium atoms.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For deuterated compounds, ¹H NMR (proton NMR) is used to detect any residual protons, while ²H NMR (deuterium NMR) can be used to confirm the presence and location of deuterium atoms.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Procedure:

-

A small amount of the this compound is dissolved in a suitable NMR solvent.[2]

-

The sample is placed in the NMR spectrometer.

-

¹H and/or ²H NMR spectra are acquired.

-

The absence of significant peaks in the ¹H NMR spectrum confirms a high level of deuteration. The ²H NMR spectrum will show signals corresponding to the deuterium atoms in the molecule.

-

Karl Fischer Titration for Water Content

This is a standard method for determining the water content in a sample.

-

Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically.

-

Instrumentation: An automated Karl Fischer titrator.

-

Procedure:

-

A known amount of the this compound sample is injected into the titration cell containing the Karl Fischer reagent.

-

The titrator automatically adds the reagent until all the water in the sample has reacted.

-

The amount of reagent used is directly proportional to the amount of water in the sample, which is then calculated and reported as a percentage.

-

Visualizing Workflows and Structures

Diagrams can help to clarify the logical flow of processes and the relationships between different concepts. The following diagrams are rendered using the DOT language.

Caption: Logical workflow for the generation of a Certificate of Analysis.

Caption: Experimental workflow for the analysis of this compound.

Caption: Chemical structure of this compound.

References

o-Xylene-d10: A Technical Guide for Researchers in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications, properties, and methodologies associated with o-Xylene-d10 in a research context. This compound, a deuterated form of o-xylene, serves as a critical tool in analytical chemistry, primarily for the quantification of volatile organic compounds (VOCs). Its isotopic purity and distinct mass shift make it an ideal internal standard in mass spectrometry-based analyses.

Core Applications in Research

The primary application of this compound in research is as an internal standard for the precise quantification of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS).[1][2][3] Its utility extends across various fields, including environmental analysis, food science, and toxicology.

Due to its structural similarity to a range of aromatic hydrocarbons, this compound is an excellent choice for the analysis of compounds such as:

-

Benzene

-

Toluene

-

Ethylbenzene

-

Styrene

-

Other xylene isomers

By introducing a known quantity of this compound into a sample, researchers can correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantitative analysis.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application as an internal standard. The following table summarizes key quantitative data.

| Property | Value |

| Chemical Formula | C₆D₄(CD₃)₂ |

| Molecular Weight | 116.23 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Assay | ≥99% (CP) |

| Boiling Point | 142 °C (lit.) |

| Melting Point | -25 °C (lit.) |

| Density | 0.953 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5016 (lit.) |

Experimental Protocols

The following is a detailed methodology for the use of this compound as an internal standard in the analysis of VOCs in a given matrix, based on established analytical methods.

Objective: To quantify the concentration of target volatile organic compounds in a sample matrix using gas chromatography-mass spectrometry with this compound as an internal standard.

Materials:

-

This compound (analytical standard grade)

-

Target VOC standards (e.g., benzene, toluene, ethylbenzene, xylenes)

-

High-purity solvent (e.g., methanol, hexane)

-

Sample vials with PTFE-lined septa

-

Gas chromatograph coupled to a mass spectrometer (GC/MS)

-

Analytical balance

-

Microsyringes

Procedure:

-

Preparation of Stock Solutions:

-

Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a precise amount of this compound and dissolve it in a known volume of a suitable high-purity solvent.

-

Target Analyte Stock Solutions (e.g., 1000 µg/mL): Prepare individual stock solutions for each target VOC in the same manner.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by making serial dilutions of the target analyte stock solutions.

-

Spike each calibration standard with a constant, known concentration of the this compound internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration levels.

-

-

Sample Preparation:

-

Accurately weigh or measure a known amount of the sample matrix into a sample vial.

-

Spike the sample with the same constant, known concentration of the this compound internal standard as used in the calibration standards.

-

-

GC/MS Analysis:

-

Inject a fixed volume of the prepared calibration standards and samples into the GC/MS system.

-

The gas chromatograph will separate the individual VOCs based on their boiling points and interactions with the GC column.

-

The mass spectrometer will detect and quantify the ions of the target analytes and the this compound internal standard.

-

-

Data Analysis:

-

For each calibration standard, calculate the response factor (RF) for each target analyte relative to the internal standard using the following formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

-

Generate a calibration curve by plotting the area ratio (Area of Analyte / Area of Internal Standard) against the concentration ratio (Concentration of Analyte / Concentration of Internal Standard) for each calibration level.

-

For the unknown sample, measure the peak areas of the target analytes and the internal standard.

-

Calculate the concentration of each target analyte in the sample using the calibration curve and the measured area ratios.

-

Visualizing the Workflow

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative GC/MS analysis.

References

An In-depth Technical Guide to o-Xylene-d10: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of o-Xylene-d10 (1,2-Dimethylbenzene-d10), a deuterated aromatic hydrocarbon. Its applications, particularly in analytical chemistry and drug development, are detailed, along with relevant experimental protocols and safety information.

Core Physical and Chemical Properties

This compound is a deuterated form of o-xylene where all ten hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it a valuable tool in various analytical techniques. It is a colorless liquid with a characteristic aromatic odor.[2][3]

Table 1: Physical and Chemical Data of this compound

| Property | Value |

| IUPAC Name | 1,2-bis(trideuteriomethyl)benzene-1,2,3,4-tetradeuteriobenzene |

| Synonyms | 1,2-Dimethylbenzene-d10, orththis compound[4][5] |

| CAS Number | 56004-61-6[4][5] |

| Molecular Formula | C₈D₁₀ or C₆D₄(CD₃)₂[4][5] |

| Molecular Weight | 116.23 g/mol [4][5] |

| Appearance | Colorless liquid[2][6] |

| Density | 0.953 g/mL at 25 °C[6][7] |

| Boiling Point | 142 °C[6][7] |

| Melting Point | -25 °C[6][7] |

| Flash Point | 32 °C (89.6 °F) - closed cup[7] |

| Refractive Index | n20/D 1.5016[6][7] |

| Isotopic Purity | ≥98 atom % D[4] |

| Chemical Purity | ≥98%[4] |

Solubility Profile

Due to its non-polar nature, this compound exhibits poor solubility in water.[8] However, it is readily soluble in many organic solvents.[8][9]

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble or practically insoluble[8] |

| Organic Solvents | Readily soluble (e.g., ethanol, ether, acetone, benzene, chloroform, hexane, ethyl acetate)[2][8][9] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[10][11] It is harmful if it comes into contact with skin or is inhaled.[4][10]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor[11][12] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[10] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[10][11] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[10][11] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[10][11] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[10][11] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[10][11] |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects |

Storage and Handling Recommendations:

-

Store in a cool, dry, and well-ventilated place away from sources of ignition.[10][12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[10][12]

-

Take precautionary measures against static discharge.[10][12]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

Applications and Experimental Protocols

The primary applications of this compound in research and drug development stem from its isotopic labeling.

4.1. Internal Standard in Gas Chromatography/Mass Spectrometry (GC/MS)

This compound is frequently used as an internal standard for the quantification of volatile organic compounds (VOCs) in various matrices.[7][14] Its chemical similarity to many common VOCs and its distinct mass-to-charge ratio allow for accurate and precise measurements.

Experimental Protocol: Quantification of VOCs using this compound as an Internal Standard

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, create a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the this compound internal standard.

-

Sample Preparation: Spike a known volume or weight of the sample with the same constant concentration of the this compound internal standard. The method for sample preparation will depend on the matrix (e.g., vacuum distillation for food samples, purge and trap for water samples).

-

GC/MS Analysis: Inject the prepared standards and samples into the GC/MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies them.

-

Data Analysis: For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analytes in the samples by using the peak area ratios from the sample chromatograms and the calibration curve.

Caption: Workflow for VOC quantification using this compound.

4.2. Solvent in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are essential in NMR spectroscopy to avoid interference from proton signals of the solvent itself.[1] this compound can be used as an NMR solvent for non-polar analytes, providing a clear medium for their characterization.[1]

Experimental Protocol: NMR Analysis using this compound as a Solvent

-

Sample Preparation: Dissolve a small amount of the analyte in this compound in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

NMR Spectrometer Setup: Place the NMR tube in the spectrometer. The spectrometer is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).

-

Data Acquisition: Acquire the NMR spectrum. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are analyzed to determine the structure of the analyte.

Summary

This compound is a critical deuterated compound for researchers and scientists in various fields, including drug development and environmental analysis.[4][15] Its well-defined physical and chemical properties, coupled with its utility as an internal standard in GC/MS and as a solvent in NMR spectroscopy, make it an indispensable tool for accurate and reliable chemical analysis. Proper handling and storage are crucial due to its flammability and potential health hazards.

References

- 1. armar-europa.de [armar-europa.de]

- 2. echemi.com [echemi.com]

- 3. o-Xylene | 95-47-6 [chemicalbook.com]

- 4. ð-Xylene-Dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-808-5 [isotope.com]

- 5. scbt.com [scbt.com]

- 6. This compound D 99atom 56004-61-6 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sds.chemdox.com [sds.chemdox.com]

- 11. sds.chemdox.com [sds.chemdox.com]

- 12. sds.chemdox.com [sds.chemdox.com]

- 13. fishersci.com [fishersci.com]

- 14. scientificlabs.ie [scientificlabs.ie]

- 15. ð-Xylene-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

Navigating the Isotopic Landscape: A Technical Guide to o-Xylene-d10 Purity for Mass Spectrometry

For researchers, scientists, and drug development professionals, the isotopic purity of internal standards is a cornerstone of accurate and reliable mass spectrometry data. This in-depth technical guide delves into the critical aspects of o-Xylene-d10, a widely used deuterated internal standard, focusing on its isotopic purity, analytical methodologies for its determination, and the implications for quantitative analysis.

This compound, a deuterated form of o-xylene, serves as an invaluable internal standard in the quantification of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS). Its utility lies in its chemical similarity to the analytes of interest, while its mass difference allows for clear differentiation in the mass spectrometer. Commercial suppliers typically offer this compound with a high degree of isotopic enrichment, generally in the range of 98-99 atom % D.[1][2][3] However, verifying this purity and understanding the impurity profile is paramount for exacting analytical work.

Understanding Isotopic and Chemical Purity

The purity of this compound is characterized by two main factors:

-

Isotopic Purity: This refers to the percentage of deuterium atoms in the molecule relative to the total number of hydrogen and deuterium atoms. It is often expressed as "atom % D". For this compound, the theoretical maximum is 100 atom % D, where all ten hydrogen atoms have been replaced by deuterium. In practice, achieving 100% enrichment is challenging, and lower-deuterated isotopologues (e.g., d9, d8) are common minor impurities.

-

Chemical Purity: This refers to the percentage of the this compound molecule relative to other chemical entities. Impurities can include isomers (m-xylene, p-xylene), related aromatic compounds (toluene, ethylbenzene), and residual solvents from the synthesis process.[1]

The combination of high isotopic and chemical purity is essential to prevent isobaric interferences and ensure accurate quantification in mass spectrometry-based assays.

Quantitative Data Summary

The following tables summarize the typical specifications and impurity profiles for commercially available this compound.

Table 1: Typical Specifications of Commercial this compound

| Parameter | Typical Value | Source |

| Isotopic Purity (atom % D) | ≥ 98% - 99% | [1][2][3] |

| Chemical Purity (by GC) | ≥ 98% - 99% | [1][2] |

| Molecular Weight | 116.23 g/mol | [2] |

Table 2: Common Impurities in o-Xylene

| Impurity | Typical Maximum Concentration (in non-deuterated o-Xylene) | Source |

| m-Xylene, p-Xylene, and Toluene | Max. 1% | [1] |

| Non-volatile Matter | Max. 0.002% | [1] |

| Water | NMT 0.05% | [1] |

Note: The impurity profile for deuterated o-xylene is expected to be similar to its non-deuterated counterpart, with the addition of lower-deuterated isotopologues.

Experimental Protocols for Purity Determination

Accurate determination of the isotopic and chemical purity of this compound requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio. It is ideal for assessing both the chemical and isotopic purity of this compound.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

-

Sample Preparation:

-

Dilute the this compound sample in a high-purity solvent such as hexane or dichloromethane to a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

For quantitative analysis of chemical impurities, prepare a calibration curve using certified reference standards of potential impurities (e.g., m-xylene, p-xylene, toluene, ethylbenzene).

-

-

Gas Chromatography:

-

GC System: Agilent 6890 or equivalent.

-

Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1 to 100:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or mid-polar capillary column is recommended for good separation of xylene isomers and related compounds. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

-

Mass Spectrometry:

-

MS System: Agilent 5975 or equivalent single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode:

-

Full Scan: Acquire data over a mass range of m/z 35-200 to identify all eluted compounds.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the following ions:

-

This compound: m/z 116 (molecular ion), 101 (loss of CD3).

-

o-Xylene-d9: m/z 115, 100.

-

o-Xylene (non-deuterated): m/z 106, 91.

-

Toluene: m/z 92, 91.

-

Ethylbenzene: m/z 106, 91.

-

-

-

-

Data Analysis:

-

Chemical Purity: Integrate the peak areas of all identified impurities in the total ion chromatogram (TIC) from the full scan analysis. Calculate the percentage of each impurity relative to the total area of all peaks.

-

Isotopic Purity: In SIM mode, determine the relative abundance of the ions corresponding to this compound (m/z 116) and its lower deuterated isotopologues (e.g., m/z 115 for d9). The isotopic purity (atom % D) can be calculated from the relative intensities of these ions, taking into account the natural isotopic abundance of carbon-13.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the isotopic enrichment of deuterated compounds by directly observing both proton (¹H) and deuterium (²H) nuclei.

Logical Relationship for NMR-based Purity Assessment

Caption: Relationship between NMR techniques and isotopic purity.

Detailed NMR Protocol:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a high-purity NMR solvent that does not have signals overlapping with the analyte. Chloroform-d (CDCl₃) is a common choice.

-

For quantitative ¹H NMR, a known amount of an internal standard with a singlet resonance in a clean region of the spectrum (e.g., 1,3,5-trichlorobenzene) can be added.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: Bruker Avance 400 MHz or higher field instrument.

-

Solvent: CDCl₃.

-

Experiment: Standard 1D proton experiment.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to ensure quantitative conditions.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 10-30 seconds for quantitative analysis).

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

-

-

Data Analysis:

-

Integrate the residual proton signals in the aromatic and methyl regions. The chemical shifts for the protons in non-deuterated o-xylene are approximately 7.1-7.2 ppm (aromatic) and 2.3 ppm (methyl).[4]

-

Compare the integral of the residual proton signals to the integral of the internal standard to quantify the amount of non-deuterated and partially deuterated species.

-

-

-

²H (Deuterium) NMR Spectroscopy:

-

Spectrometer: Same as for ¹H NMR, equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

-

Solvent: A non-deuterated solvent such as CHCl₃ should be used to avoid a large solvent signal.

-

Experiment: Standard 1D deuterium experiment.

-

Acquisition Parameters:

-

Pulse Angle: 90°.

-

Relaxation Delay (d1): Typically shorter than for ¹H NMR (e.g., 1-5 seconds).

-

Number of Scans (ns): May require a larger number of scans compared to ¹H NMR due to the lower gyromagnetic ratio of deuterium.

-

-

Data Analysis:

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms in the aromatic and methyl positions.

-

Integration of these signals provides a direct measure of the deuterium content at each position. The relative integrals of the aromatic and methyl deuterium signals should correspond to the expected 4:6 ratio.

-

-

The Impact of Isotopic Purity on Mass Spectrometry Results

The isotopic purity of this compound as an internal standard directly impacts the accuracy of quantitative mass spectrometry assays.

Signaling Pathway of Purity Impact on Data Quality

Caption: Impact of isotopic purity on mass spectrometry data.

-

High Isotopic Purity: Ensures a clean and distinct signal for the internal standard, leading to accurate and precise quantification of the target analyte.

-

Low Isotopic Purity: The presence of significant amounts of lower-deuterated isotopologues can lead to several issues:

-

Isobaric Interference: The M+1 or M+2 isotope peaks of the analyte may overlap with the signals from the d9 or d8 isotopologues of the internal standard, leading to an overestimation of the analyte concentration.

-

Inaccurate Internal Standard Response: If the mass spectrometer is monitoring the ion for the fully deuterated species, the presence of other isotopologues will lead to a lower than expected signal for the internal standard, resulting in an underestimation of the analyte concentration.

-

Conclusion

The isotopic and chemical purity of this compound are critical parameters that directly influence the quality and reliability of quantitative mass spectrometry data. For researchers, scientists, and drug development professionals, a thorough understanding and verification of the purity of this internal standard are not just best practices but essential for generating defensible and accurate results. By employing rigorous analytical methodologies such as GC-MS and NMR spectroscopy, laboratories can ensure the integrity of their analytical standards and, consequently, the validity of their scientific findings.

References

o-Xylene-d10 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-Xylene-d10, a deuterated aromatic hydrocarbon. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize stable isotope-labeled compounds in their work. This document details the compound's properties, applications, relevant experimental protocols, and safety information.

Core Compound Information

Chemical Identity:

-

Systematic Name: 1,2-Di(methyl-d3)benzene-d4

-

Common Synonyms: 1,2-Dimethylbenzene-d10, orththis compound

-

CAS Number: 56004-61-6

-

Molecular Formula: C₈D₁₀ or C₆D₄(CD₃)₂[1]

-

Molecular Weight: 116.23 g/mol [1]

Physicochemical Properties:

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 142 °C (lit.) |

| Melting Point | -25 °C (lit.) |

| Density | 0.953 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5016 (lit.) |

| Isotopic Purity | Typically ≥98 atom % D |

Synthesis of this compound

The synthesis of deuterated compounds like this compound is crucial for their application as internal standards and in metabolic studies. While specific proprietary synthesis methods may vary, a general approach involves the isotopic exchange of hydrogen for deuterium on the aromatic ring and the methyl groups.

One common method for deuterium labeling of aromatic compounds is through electrophilic aromatic substitution reactions. This can be achieved using a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in the presence of a deuterium source like heavy water (D₂O). The following diagram illustrates a generalized workflow for the synthesis of this compound.

References

Safety and handling precautions for o-Xylene-d10

An In-depth Technical Guide to the Safe Handling of o-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 56004-61-6), a deuterated aromatic hydrocarbon used in various research and analytical applications.[1][2][3][4][5] Due to its hazardous properties, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor that is harmful if inhaled or in contact with skin.[4] It causes skin and serious eye irritation and may lead to respiratory irritation.[1][2][4][6] Aspiration of the liquid may be fatal if swallowed and enters the airways.[2][4]

1.1 GHS Hazard Classification

The classification of this compound according to the Globally Harmonized System (GHS) is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | 3 | H226: Flammable liquid and vapour[1][3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2][3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures.[1][2][3]

| Property | Value |

| CAS Number | 56004-61-6[1][2][3][4] |

| Molecular Formula | C₈D₁₀[7] |

| Molecular Weight | 116.23 g/mol [5][7] |

| Appearance | Colorless liquid with a sweet, aromatic odor[8][9] |

| Boiling Point | 142 °C[7][10] |

| Melting Point | -25 °C[10] |

| Density | 0.953 g/mL at 25 °C[7][10] |

| Flash Point | 30 °C (closed cup)[11] |

| Solubility | Insoluble in water; miscible with organic solvents[8] |

Safe Handling and Storage Workflow

A systematic approach to handling this compound from receipt to disposal is essential to minimize risk. The following diagram outlines the recommended workflow.

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory to prevent exposure.

| Protection Type | Specification |

| Eye/Face | Wear safety goggles with side protection.[12] |

| Skin | Wear suitable chemical-resistant gloves (e.g., tested to EN 374) and protective clothing.[12] Remove contaminated clothing immediately.[2][13] |

| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][3] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[14] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always seek medical advice in cases of doubt or if symptoms persist.[2][13]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][13][14] If breathing is irregular or stops, provide artificial respiration.[1] |

| Skin Contact | Immediately take off all contaminated clothing.[2][13] Rinse the skin thoroughly with water/shower.[12][13] If skin irritation occurs, consult a physician.[12][13] |

| Eye Contact | Irrigate copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart.[1][13] Remove contact lenses if present and easy to do.[1] |

| Ingestion | Do NOT induce vomiting due to the aspiration hazard.[1][11] Rinse mouth with water (if the person is conscious) and call a physician or poison control center immediately.[1][14] |

Experimental Protocol: Small-Scale Spill Response

This protocol details the methodology for managing a small spill (less than 100 mL) of this compound within a laboratory fume hood.

6.1 Pre-requisites

-

Ensure a chemical spill kit is accessible.

-

All personnel involved must be trained in spill response procedures and be wearing appropriate PPE (See Section 4.0).

6.2 Methodology

-

Alert Personnel and Control Ignition Sources: Immediately alert others in the vicinity. Extinguish all nearby flames, turn off hot plates, and eliminate any potential sources of ignition.[11][14]

-

Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain containment and ventilation.[1][3][13]

-

Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder to dike the spill and prevent it from spreading.[1][12][13]

-

Absorb the Liquid: Gently cover and absorb the spilled liquid with the absorbent material.[12][13] Avoid creating dust.

-

Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.[1][2][3]

-

Package for Disposal: Place the collected material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1][12][13][14]

-

Decontaminate: Wipe the spill area with a cloth and a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Final Disposal: Dispose of the sealed waste container according to institutional and local environmental regulations.[1][13]

Storage and Disposal

7.1 Storage Conditions Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][13] The storage location should be fireproof and protected from sunlight.[1][2][11] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[6][11][12] Use and store with explosion-proof electrical and ventilating equipment.[1][2][3]

7.2 Disposal Considerations Disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not allow the chemical to enter drains, sewers, or water courses.[1][2][13] All disposal practices must comply with federal, state, and local regulations. Engage a licensed professional waste disposal service to manage chemical waste.

References

- 1. sds.chemdox.com [sds.chemdox.com]

- 2. sds.chemdox.com [sds.chemdox.com]

- 3. sds.chemdox.com [sds.chemdox.com]

- 4. ð-Xylene-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. ð-Xylene-Dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-808-5 [isotope.com]

- 6. gneechemical.com [gneechemical.com]

- 7. 56004-61-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. ICSC 0084 - o-XYLENE [chemicalsafety.ilo.org]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Storage of o-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for o-Xylene-d10. The information is intended to ensure the integrity and purity of this compound for research, analytical, and drug development applications.

Core Stability and Storage Recommendations

This compound is a stable compound when stored under appropriate conditions. However, its stability can be compromised by exposure to adverse environmental factors. The primary recommendations for storage are to maintain the compound in a cool, dry, and well-ventilated area, shielded from light and moisture. It is crucial to store it in a tightly sealed container to prevent evaporation and contamination.

General Storage Conditions

Proper storage is paramount to preserving the chemical and isotopic purity of this compound. The following table summarizes the recommended storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Avoids potential degradation from excessive heat. |

| Light | Store in the dark (e.g., amber vial, in a cabinet) | Prevents potential photodegradation. |

| Atmosphere | Tightly sealed container | Minimizes evaporation and exposure to air and moisture. |

| Container | Chemically inert and tightly sealed (e.g., glass vial with a PTFE-lined cap) | Prevents leaching of impurities and maintains a stable environment. |

| Location | Cool, dry, well-ventilated area | Reduces the risk of temperature fluctuations and moisture absorption. |

Incompatible Materials and Hazards

This compound is a flammable liquid and should be stored away from strong oxidizing agents, as violent reactions can occur. It is also important to avoid sources of ignition such as heat, sparks, and open flames.

Potential Degradation Pathways

Photodegradation

Exposure to ultraviolet (UV) light, especially in the presence of ozone, can lead to the degradation of o-xylene. The degradation rate is influenced by the intensity of the light and the presence of oxidizing agents. Potential degradation products of o-xylene under photolytic conditions include toluene and benzene.

Logical Relationship of Storage and Stability

Caption: Factors influencing this compound stability.

Experimental Protocol for Stability Assessment

The following is a generalized experimental protocol for assessing the stability of this compound. This protocol is based on established principles of stability testing for volatile organic compounds and can be adapted to specific laboratory capabilities and regulatory requirements.

Objective

To evaluate the stability of this compound under defined storage conditions (e.g., temperature, light) over a specified period.

Materials

-

This compound of known purity

-

Inert, sealed containers (e.g., amber glass vials with PTFE-lined septa)

-

Temperature and humidity-controlled stability chambers

-

Validated analytical method for purity and impurity determination (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Experimental Workflow

Caption: Workflow for this compound stability assessment.

Procedure

-

Sample Preparation: Aliquot the this compound into a sufficient number of inert, sealed containers for all time points and storage conditions.

-

Initial Analysis (Time = 0): Analyze a subset of the samples to determine the initial purity and impurity profile.

-

Storage: Place the remaining samples in the stability chambers under the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH for accelerated stability). Include a set of samples protected from light as a control.

-

Interim and Final Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), withdraw samples from each storage condition and analyze for purity and the presence of any degradation products.

-

Data Analysis: Compare the results from each time point to the initial analysis. Calculate the rate of degradation, if any, and identify any new impurities.

Quantitative Data Summary

As specific quantitative stability data for this compound is limited, the following table provides an illustrative example based on the principles of accelerated stability testing for a hypothetical batch of this compound.

| Storage Condition | Time Point | Purity (%) | Known Impurities (%) | New Impurities (%) |

| 25°C/60% RH (Protected from light) | 0 months | 99.8 | 0.2 | 0.0 |

| 3 months | 99.8 | 0.2 | 0.0 | |

| 6 months | 99.7 | 0.3 | 0.0 | |

| 12 months | 99.7 | 0.3 | 0.0 | |

| 40°C/75% RH (Protected from light) | 0 months | 99.8 | 0.2 | 0.0 |

| 3 months | 99.6 | 0.4 | 0.0 | |

| 6 months | 99.4 | 0.5 | 0.1 | |

| 25°C/60% RH (Exposed to light) | 0 months | 99.8 | 0.2 | 0.0 |

| 3 months | 99.5 | 0.3 | 0.2 | |

| 6 months | 99.2 | 0.4 | 0.4 | |

| 12 months | 98.8 | 0.5 | 0.7 |

Note: This data is illustrative and should not be considered as actual experimental results.

Conclusion

This compound is a stable compound when handled and stored correctly. The key to maintaining its integrity is to prevent exposure to high temperatures, light, and atmospheric contaminants. For critical applications, it is recommended to perform a stability study under the specific conditions of use to establish an appropriate shelf-life. This guide provides a framework for the safe storage and handling of this compound and a protocol for assessing its long-term stability.

A Technical Guide to the Solubility of o-Xylene-d10 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of o-Xylene-d10, a deuterated analog of o-xylene, in various organic solvents. Given the limited direct quantitative data for the deuterated form, this guide leverages the well-established solubility characteristics of its non-deuterated counterpart, o-xylene, as a reliable proxy. Deuteration is not expected to significantly alter the solubility of this non-polar aromatic hydrocarbon in organic solvents.

Core Concepts in Solubility

o-Xylene is a non-polar aromatic hydrocarbon.[1] Its solubility is primarily governed by the principle of "like dissolves like," indicating its high affinity for other non-polar solvents. Conversely, it exhibits very low solubility in polar solvents such as water.[1][2] The physical properties of this compound are very similar to those of o-xylene, with a boiling point of 142 °C and a melting point of -25 °C.[3][4][5]

Expected Solubility of this compound

Based on the known properties of o-xylene, this compound is expected to be miscible or highly soluble in a wide range of organic solvents. The following table summarizes this expected behavior.

| Solvent Class | Example Solvents | Expected Solubility of this compound | Reference for o-Xylene |

| Non-Polar Aromatic | Toluene, Benzene | Miscible | Miscible with benzene and other aromatic hydrocarbons.[6][7] |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Miscible | Readily soluble in hexane.[1] |

| Chlorinated | Chloroform, Dichloromethane | Miscible | Readily soluble in chloroform.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Miscible with ether.[6][7][8][9] |

| Esters | Ethyl Acetate | Miscible | Readily soluble in ethyl acetate.[1] |

| Ketones | Acetone | Miscible | Soluble in acetone.[6] |

| Alcohols | Ethanol, Methanol | Soluble/Miscible | Soluble in ethanol.[6][7][9] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderately Soluble to Soluble | While less ideal than non-polar solvents, some solubility is expected. |

| Polar Protic | Water | Very Low/Immiscible | Insoluble or practically insoluble in aqueous solutions.[1][2][6][8][9][10] |

Experimental Protocol for Solubility Determination

For precise quantification of this compound solubility in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

1. Materials and Reagents:

-

Selected organic solvent (analytical grade or higher)

-

Calibrated analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with PTFE-lined caps

-

Gas chromatograph with a mass spectrometer (GC/MS) or a flame ionization detector (GC-FID)

-

Calibrated microsyringes

-

Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for quantitative analysis.

3. Experimental Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solvent phase remains constant.

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

Carefully extract an aliquot of the supernatant (the saturated solvent phase) using a pre-warmed or pre-cooled syringe to match the experimental temperature, avoiding any undissolved material.

-

Dilute the aliquot with the pure solvent to a concentration that falls within the range of the previously prepared standard solutions.

-

Analyze the diluted sample using GC/MS or GC-FID.

4. Quantification:

-

Inject the prepared standard solutions into the GC to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound D 99atom 56004-61-6 [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. calpaclab.com [calpaclab.com]

- 6. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

An In-depth Technical Guide to the Mass Spectrum Fragmentation of o-Xylene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum fragmentation pattern of o-Xylene-d10. Due to the limited availability of publicly accessible, quantitative mass spectrometry data for this compound, this guide focuses on the predicted fragmentation pathway based on the well-understood fragmentation of its non-deuterated analog, o-xylene, and the principles of mass spectrometry.

Introduction

This compound (1,2-Dimethylbenzene-d10) is a deuterated form of o-xylene where all ten hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods for the quantification of volatile organic compounds.[1][2] Understanding its fragmentation pattern is crucial for accurate data interpretation and method development. The molecular formula of this compound is C₈D₁₀, and its molecular weight is approximately 116.23 g/mol .

Predicted Mass Spectrum Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to follow a similar pathway to that of unlabeled o-xylene. The primary fragmentation events involve the loss of a deuterium atom, a deuterated methyl radical (CD₃), and subsequent rearrangements.

The molecular ion ([M]⁺•) of this compound would be observed at a mass-to-charge ratio (m/z) of 116. The fragmentation cascade is initiated by the ionization of the aromatic ring or one of the methyl groups.

Key Predicted Fragmentation Pathways:

-

Loss of a Deuterated Methyl Radical (•CD₃): This is anticipated to be the most favorable fragmentation pathway, leading to the formation of a stable, deuterated tropylium-like cation.

-

[C₈D₁₀]⁺• → [C₇D₇]⁺ + •CD₃

-

The resulting [C₇D₇]⁺ ion would be observed at m/z 101 and is expected to be the base peak in the spectrum, similar to the m/z 91 peak (tropylium ion) in the spectrum of unlabeled o-xylene.

-

-

Loss of a Deuterium Radical (•D): The molecular ion can also lose a deuterium atom, resulting in a [M-D]⁺ ion.

-

[C₈D₁₀]⁺• → [C₈D₉]⁺ + •D

-

This fragment would appear at m/z 114.

-

-

Further Fragmentation of the [C₇D₇]⁺ Ion: The deuterated tropylium-like ion can undergo further fragmentation, likely through the loss of a molecule of dideuterioacetylene (C₂D₂).

-

[C₇D₇]⁺ → [C₅D₅]⁺ + C₂D₂

-

The [C₅D₅]⁺ ion would be detected at m/z 69.

-

Tabulated Summary of Predicted Fragments

While experimental quantitative data is not available, the following table summarizes the predicted primary ions, their proposed formulas, and their expected m/z values for this compound. The relative abundance is a qualitative prediction based on the fragmentation of o-xylene.

| m/z (Predicted) | Proposed Ion Formula | Predicted Relative Abundance |

| 116 | [C₈D₁₀]⁺• (Molecular Ion) | Moderate |

| 101 | [C₇D₇]⁺ | High (likely Base Peak) |

| 114 | [C₈D₉]⁺ | Low to Moderate |

| 69 | [C₅D₅]⁺ | Low to Moderate |

Experimental Protocols

A standard experimental protocol for obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

-

A dilute solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or hexane) would be prepared.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250°C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) would be suitable for separating o-xylene from any potential impurities.

-

Oven Program: A temperature program would be employed, for example, starting at 40°C, holding for 2 minutes, then ramping to 200°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: Standard 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: A mass range of m/z 35-200 would be sufficient to capture the molecular ion and expected fragments.

-

Ion Source Temperature: Typically maintained around 230°C.

Visualization of the Predicted Fragmentation Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the predicted primary fragmentation pathway of this compound.

Caption: Predicted fragmentation pathway of this compound.

Conclusion

This technical guide outlines the predicted mass spectrum fragmentation pattern of this compound based on established principles of mass spectrometry and the known behavior of its non-deuterated counterpart. The primary fragmentation is expected to involve the loss of a deuterated methyl radical to form a stable deuterated tropylium-like cation at m/z 101, which is predicted to be the base peak. Further fragmentation is also anticipated. For definitive quantitative data and confirmation of minor fragmentation pathways, experimental analysis under controlled conditions is necessary. This guide provides a foundational understanding for researchers and professionals working with this compound in analytical applications.

References

Methodological & Application

Application Note: Quantification of BTEX in Water Samples using o-Xylene-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) are a group of volatile organic compounds (VOCs) commonly found in petroleum products. Their presence in water sources is a significant environmental and health concern due to their toxicity. Accurate and reliable quantification of BTEX compounds in aqueous matrices is crucial for environmental monitoring and remediation efforts. This application note describes a robust and sensitive method for the determination of BTEX in water samples using gas chromatography-mass spectrometry (GC-MS) with o-Xylene-d10 as an internal standard for improved accuracy and precision. The use of a deuterated internal standard, such as this compound, is a well-established technique to compensate for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

Reagents and Materials

-

BTEX Standards: Analytical grade standards of Benzene, Toluene, Ethylbenzene, m-Xylene, p-Xylene, and o-Xylene.

-

Internal Standard: this compound (99 atom % D).

-

Solvents: Methanol (purge and trap grade), Reagent water (Type I).

-

Sample Vials: 40 mL screw-top vials with PTFE-lined silicone septa.

-

Autosampler Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Syringes: Gas-tight syringes for standard preparation.

Standard Preparation

2.2.1. Primary Stock Standard (1000 µg/mL): Prepare a primary stock standard by accurately weighing and dissolving 100 mg of each BTEX compound in 100 mL of methanol. Store at 4°C in an amber vial.

2.2.2. Working Standard Solution (10 µg/mL): Dilute the primary stock standard 1:100 with methanol to obtain a working standard solution of 10 µg/mL for each BTEX compound.

2.2.3. Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound by dissolving 100 mg in 100 mL of methanol.

2.2.4. Internal Standard Spiking Solution (2.5 µg/mL): Dilute the this compound stock solution with reagent water to a final concentration of 2.5 µg/mL.[1]

2.2.5. Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the BTEX working standard solution into reagent water. A common calibration range is from 0.5 to 200 µg/L. For each calibration level, add a constant amount of the internal standard spiking solution to achieve a final concentration of 2.5 µg/L of this compound.

Sample Preparation (Purge and Trap)

-

Collect water samples in 40 mL vials, ensuring no air bubbles are present.[2]

-

If the analysis is not performed within 7 days, preserve the sample by adding hydrochloric acid to a pH of 2 and store at 4°C.[2]

-

For analysis, allow the sample to come to room temperature.

-

Add 5 µL of the 2.5 µg/mL this compound internal standard spiking solution to a 5 mL aliquot of the water sample in the purge and trap vessel.

-

The sample is then purged with an inert gas (e.g., helium) to extract the volatile BTEX compounds.

-

The purged analytes are trapped on a sorbent trap.

-

The trap is then rapidly heated to desorb the BTEX compounds onto the GC column.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled with a mass spectrometer.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 40°C, hold for 3 minRamp 1: 10°C/min to 120°CRamp 2: 20°C/min to 220°C, hold for 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: SIM Parameters for BTEX and this compound

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Benzene | 78 | 77 |

| Toluene | 92 | 91 |

| Ethylbenzene | 91 | 106 |

| m/p-Xylene | 91 | 106 |

| o-Xylene | 91 | 106 |

| This compound | 100 | 116 |

Data Presentation

The following tables summarize typical quantitative data for BTEX analysis in water. These values are representative of methods using internal standard calibration and GC-MS.

Table 3: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Compound | MDL (µg/L) | LOQ (µg/L) |

| Benzene | 0.02 | 0.06 |

| Toluene | 0.03 | 0.10 |

| Ethylbenzene | 0.02 | 0.07 |

| m/p-Xylene | 0.04 | 0.12 |

| o-Xylene | 0.03 | 0.09 |

MDL and LOQ values are estimates and may vary depending on the instrument and matrix.

Table 4: Recovery and Precision Data

| Compound | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Benzene | 10 | 98.5 | 4.2 |

| Toluene | 10 | 99.1 | 3.8 |

| Ethylbenzene | 10 | 101.2 | 4.5 |

| m/p-Xylene | 20 | 100.5 | 4.1 |

| o-Xylene | 10 | 99.8 | 3.9 |

Table 5: Calibration Curve Parameters

| Compound | Calibration Range (µg/L) | Correlation Coefficient (r²) |

| Benzene | 0.5 - 200 | >0.998 |

| Toluene | 0.5 - 200 | >0.998 |

| Ethylbenzene | 0.5 - 200 | >0.997 |

| m/p-Xylene | 1.0 - 400 | >0.997 |

| o-Xylene | 0.5 - 200 | >0.998 |

Workflow Diagram

Caption: Workflow for BTEX Quantification in Water.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of BTEX compounds in water samples. The use of an isotopically labeled internal standard effectively corrects for variations in sample handling and instrument performance, leading to high-quality data suitable for environmental monitoring and research applications. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories.

References

Application Note: Preparation of o-Xylene-d10 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-Xylene-d10 (1,2-Dimethylbenzene-d10) is a deuterated analog of o-xylene, commonly employed as an internal standard in quantitative analytical methods, particularly for the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS).[1] Its distinct mass shift of +10 atomic mass units compared to the unlabeled compound allows for clear differentiation and accurate quantification in complex matrices.[1] Proper preparation of accurate and stable stock solutions is a critical first step for any quantitative analysis. This document provides a detailed protocol for the preparation of this compound stock solutions.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is essential for its safe handling and accurate preparation of solutions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | 1,2-Dimethylbenzene-d10 | [2] |

| CAS Number | 56004-61-6 | [2][3] |

| Molecular Formula | C₆D₄(CD₃)₂ | [2] |

| Molecular Weight | 116.23 g/mol | [1][2][3] |

| Physical Form | Liquid | [1] |

| Density | 0.953 g/mL at 25 °C | [1][3] |

| Boiling Point | 142 °C | [1][3] |

| Melting Point | -25 °C | [1] |

| Flash Point | 32 °C (89.6 °F) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, hexane, chloroform, and ethyl acetate. | [4][5] |

| Isotopic Purity | Typically ≥98 atom % D |[1][2] |

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is a flammable liquid and vapor, can be harmful if inhaled or in contact with skin, and may cause serious irritation.[6]

Table 2: Hazard Identification and Safety Precautions

| Hazard | GHS Classification | Precautionary Measures | Reference(s) |

|---|---|---|---|

| Flammability | Flammable Liquid, Cat. 3 (H226) | Keep away from heat, sparks, open flames, and hot surfaces.[7] Use explosion-proof equipment and non-sparking tools.[8] Ground/bond container and receiving equipment.[8] | [1] |

| Acute Toxicity | Acute Toxicity, Dermal, Cat. 4 (H312) Acute Toxicity, Inhalation, Cat. 4 (H332) | Wear protective gloves and clothing.[7] Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7] | [1] |

| Health Hazards | Skin Irritation, Cat. 2 (H315) Eye Irritation, Cat. 2 (H319) Aspiration Hazard, Cat. 1 (H304) | Wear eye/face protection.[7] Wash hands thoroughly after handling.[9] If swallowed, do NOT induce vomiting and seek immediate medical attention.[7] | [1] |

| Storage | N/A | Store in a cool, well-ventilated place away from direct sunlight.[2][10] Keep container tightly closed.[11] Store in a designated flammables cabinet. |[1] |

Experimental Protocol

This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1000 µg/mL, followed by the preparation of intermediate and working standards through serial dilution.